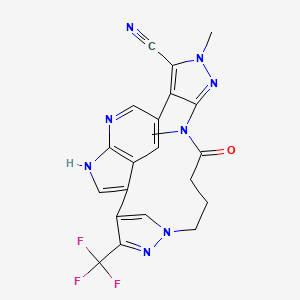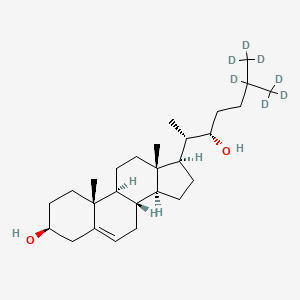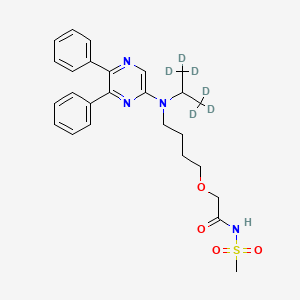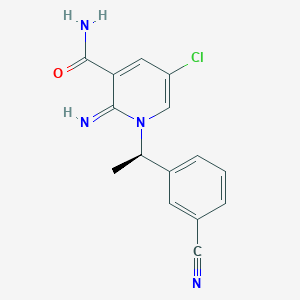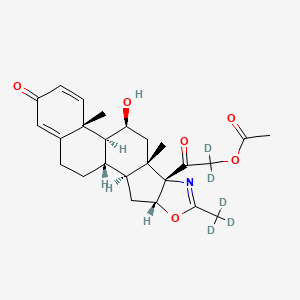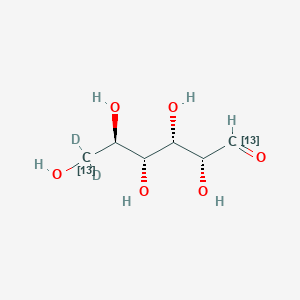
D-Glucose-13C2,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-13C2,d2, also known as Glucose-13C2,d2 or D- (+)-Glucose-13C2,d2, is a labeled form of D-Glucose where two carbon atoms are replaced with the carbon-13 isotope and two hydrogen atoms are replaced with deuterium. This compound is a monosaccharide and an important carbohydrate in biology. It serves as a carbohydrate sweetener and is a critical component of general metabolism, acting as a key signal molecule related to cellular metabolic states and stress responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-13C2,d2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the glucose molecule. This is typically achieved through chemical synthesis methods that introduce these isotopes at specific positions in the glucose molecule. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out using advanced chemical synthesis techniques. These methods involve the use of labeled starting materials and controlled reaction conditions to achieve high yields and purity of the labeled glucose. The production process is designed to ensure the consistent incorporation of the isotopes and to minimize any potential impurities .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose-13C2,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of regular D-Glucose but are monitored using techniques that can detect the labeled isotopes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions are typically mild to preserve the integrity of the labeled isotopes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce labeled gluconic acid, while reduction reactions may yield labeled sorbitol .
Applications De Recherche Scientifique
D-Glucose-13C2,d2 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the pathways of glucose metabolism.
Biology: Employed in studies of cellular metabolism and signaling pathways.
Medicine: Utilized in research on glucose utilization and metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism
Mécanisme D'action
The mechanism of action of D-Glucose-13C2,d2 involves its role as a glucose analog. It is taken up by cells through glucose transporters and participates in metabolic pathways similar to regular glucose. The labeled isotopes allow researchers to track its movement and transformation within the cell, providing insights into glucose metabolism and its regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Glucose-13C6
- D-Glucose-1,2-13C2
- D-Glucose-1-13C
- D-Glucose-2-13C
Uniqueness
D-Glucose-13C2,d2 is unique due to the specific positions of the carbon-13 and deuterium labels. This specific labeling allows for detailed studies of glucose metabolism and provides unique insights that other labeled glucose compounds may not offer .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1D2 |
Clé InChI |
GZCGUPFRVQAUEE-XNSWDWNISA-N |
SMILES isomérique |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




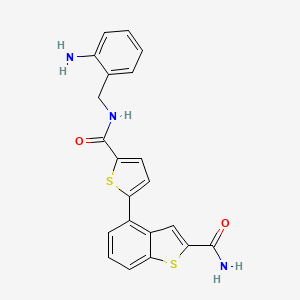
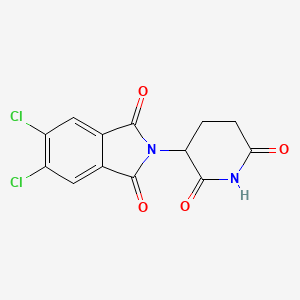
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)

